molecular formula C15H10ClFN2O B11841297 3-(2-Chlorophenyl)-2-(fluoromethyl)quinazolin-4(3H)-one CAS No. 61554-54-9

3-(2-Chlorophenyl)-2-(fluoromethyl)quinazolin-4(3H)-one

Cat. No.: B11841297
CAS No.: 61554-54-9
M. Wt: 288.70 g/mol
InChI Key: FMTWJQSPHYPGHB-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2-(fluoromethyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a 2-chlorophenyl group and a fluoromethyl group. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2-(fluoromethyl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-chlorobenzoyl chloride and the quinazolinone core.

    Addition of the Fluoromethyl Group: The fluoromethyl group can be introduced through a halogen exchange reaction using a fluoromethylating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-2-(fluoromethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-2-(fluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

3-(2-Chlorophenyl)-2-(fluoromethyl)quinazolin-4(3H)-one can be compared with other quinazolinone derivatives, such as:

    3-(2-Chlorophenyl)quinazolin-4(3H)-one: Lacks the fluoromethyl group, which may result in different biological activities and properties.

    2-(Fluoromethyl)quinazolin-4(3H)-one: Lacks the 2-chlorophenyl group, which may affect its chemical reactivity and biological effects.

    3-Phenylquinazolin-4(3H)-one: Lacks both the 2-chlorophenyl and fluoromethyl groups, serving as a simpler analog for comparison.

Properties

CAS No.

61554-54-9

Molecular Formula

C15H10ClFN2O

Molecular Weight

288.70 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-(fluoromethyl)quinazolin-4-one

InChI

InChI=1S/C15H10ClFN2O/c16-11-6-2-4-8-13(11)19-14(9-17)18-12-7-3-1-5-10(12)15(19)20/h1-8H,9H2

InChI Key

FMTWJQSPHYPGHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CF)C3=CC=CC=C3Cl

Origin of Product

United States

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